molecular formula C17H15N3O4 B5649973 3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

Cat. No.: B5649973
M. Wt: 325.32 g/mol
InChI Key: XJWBTAXRXBRJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a heterocyclic compound with a complex structure that includes a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves the reaction of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one with 4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Acyl chlorides, aluminum chloride.

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products Formed

Scientific Research Applications

3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-4-(4-nitrobenzoyl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-17(2)16(22)18-13-5-3-4-6-14(13)19(17)15(21)11-7-9-12(10-8-11)20(23)24/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWBTAXRXBRJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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